molecular formula C8H8ClN3 B598767 2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine CAS No. 1201597-29-6

2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine

Cat. No. B598767
M. Wt: 181.623
InChI Key: YCQQTWDXXVJNSX-UHFFFAOYSA-N
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Patent
US08017605B2

Procedure details

A mixture of 2-(chloromethyl)-6-methylimidazo[1,2-b]pyridazine (0.6 g, 3.3 mmol) and ammonium hydroxide (25%, 30 ml) was heated to 80° C. in a sealed tube for lhr. The reaction mixture was concentrated under reduced pressure to give title compound as crude product. This material was used in the next step without further purification.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[C:5]2[CH:10]=[CH:9][C:8]([CH3:11])=[N:7][N:6]2[CH:12]=1.[OH-].[NH4+:14]>>[CH3:11][C:8]1[CH:9]=[CH:10][C:5]2[N:6]([CH:12]=[C:3]([CH2:2][NH2:14])[N:4]=2)[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
ClCC=1N=C2N(N=C(C=C2)C)C1
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=2N(N1)C=C(N2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.